Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride

Description

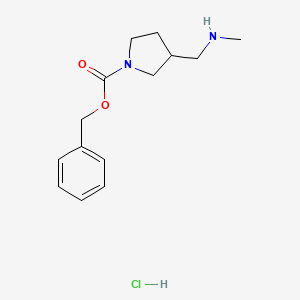

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group, a methylamino-methyl substituent at the 3-position of the pyrrolidine ring, and a hydrochloride counterion. These compounds are critical intermediates in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting G protein-coupled receptors (GPCRs) or ion channels .

Key structural attributes include:

- Pyrrolidine backbone: A five-membered saturated ring with nitrogen, enabling conformational rigidity.

- Benzyl ester group: The Cbz group enhances solubility and serves as a protective moiety during synthetic processes.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H21ClN2O2 |

|---|---|

Molecular Weight |

284.78 g/mol |

IUPAC Name |

benzyl 3-(methylaminomethyl)pyrrolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-15-9-13-7-8-16(10-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H |

InChI Key |

RGCHNKJJLVEILI-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCN(C1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyrrolidine Precursors

A widely adopted strategy involves reductive amination to introduce the methylaminomethyl group onto a pre-functionalized pyrrolidine scaffold. For example, tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate can be reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux conditions. This yields (R)-1-benzyl-N-methylpyrrolidin-3-amine with >98% efficiency . Subsequent benzylation of the pyrrolidine nitrogen is achieved via reaction with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane), followed by hydrochloride salt formation using gaseous HCl .

Key Data :

-

Stereochemical Control : Chiral centers are preserved using enantiomerically pure starting materials .

Multi-Step Condensation and Hydrogenation

A patent (CN105237463A) outlines a six-step industrial synthesis avoiding hazardous reagents like LiAlH₄ :

-

Ammonolysis : Ethyl N-benzyl-4-carbonylnipecotate reacts with aqueous ammonia to form a secondary amine.

-

Grignard Addition : Methylmagnesium bromide adds to the carbonyl group at -70°C.

-

Hydrogenation : Raney nickel catalyzes reduction of intermediates under 10–80°C.

-

Deprotection and Salt Formation : Final treatment with HCl in methanol-water yields the hydrochloride salt .

Advantages :

-

Scalability : Suitable for kilogram-scale production.

-

Cost-Efficiency : Uses inexpensive starting materials like ethyl nipecotate .

Stereoselective Synthesis via Chiral Auxiliaries

Enantioselective routes employ chiral catalysts to control the stereochemistry of the pyrrolidine ring. For instance, Fmoc-protected aziridine carboxylates undergo ring-opening reactions with methylamine derivatives, followed by cyclization to form the pyrrolidine core . The benzyl carboxylate group is introduced via esterification with benzyl alcohol and DCC (dicyclohexylcarbodiimide), achieving >90% enantiomeric excess (ee) .

Critical Parameters :

-

Catalyst : Valine-derived peptides or Zr(OiPr)₄ enhance stereoselectivity .

-

Temperature : Reactions performed at -78°C minimize racemization .

Comparative Analysis of Methodologies

Characterization and Quality Control

Post-synthesis, the compound is validated using:

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarities to known drugs suggest it may exhibit biological activity against various diseases.

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells, particularly in hematological malignancies like multiple myeloma . The mechanism often involves targeting specific proteins involved in cell proliferation and apoptosis.

Neuroscience

The compound's interaction with neurotransmitter receptors makes it a candidate for exploring treatments for neurological disorders. It may act as an agonist or antagonist at GABA_A receptors, which are crucial for modulating neuronal excitability .

Pharmacological Studies

Research indicates that derivatives of this compound could be beneficial in developing new analgesics or anesthetics due to their ability to cross the blood-brain barrier effectively. The pharmacokinetics and dynamics of these compounds are under investigation to ascertain their efficacy and safety profiles in clinical settings.

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemical Differences

The pharmacological and physicochemical properties of pyrrolidine derivatives are highly sensitive to substituent positioning and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

The carboxylic acid derivative (CAS 608142-09-2) lacks the basic amine, reducing its utility in cationic drug-receptor interactions but enabling use as a carboxylate anchor in prodrug design .

Stereochemistry :

- Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent biological activities. For example, (S)-enantiomers often show higher affinity for serotonin or adrenergic receptors due to spatial compatibility with chiral binding pockets .

Safety Profiles :

- Most analogs share similar hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation) due to their amine and hydrochloride components .

Biological Activity

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2

- CAS Number : 1353971-26-2

- Molecular Weight : 234.29 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a methylamino group, which contributes to its unique biological properties. The synthesis typically involves the reaction of benzyl chloroformate with 3-(methylamino)pyrrolidine in the presence of a base like triethylamine.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

- Receptor Binding : The compound can bind to various receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways.

- Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic processes and cellular functions.

The specific pathways involved can vary depending on the biological context and the structural characteristics of the compound .

Antimicrobial Properties

Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Various pyrrolidine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide | Varies | Various bacteria |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In studies involving triple-negative breast cancer cell lines, it demonstrated a reduction in cell viability by approximately 55% after treatment with a concentration of 10 μM over three days .

Case Studies

- Antibacterial Activity Evaluation :

- Antitumor Research :

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate hydrochloride?

A common approach involves multi-step synthesis starting from pyrrolidine derivatives. For example:

- Step 1 : Protection of the pyrrolidine nitrogen using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

- Step 2 : Introduction of the methylamino-methyl side chain via reductive amination or nucleophilic substitution.

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or THF) to enhance stability and solubility .

Key challenges include controlling stereochemistry (if applicable) and minimizing byproducts during amination.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the benzyl group, methylamino moiety, and pyrrolidine ring.

- HPLC-MS : For purity assessment (>95% typical for research-grade material) and molecular weight verification (270.76 g/mol) .

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly if the compound has chiral centers .

Q. What are the solubility and stability considerations for this compound in laboratory settings?

The hydrochloride salt form improves aqueous solubility compared to the free base.

- Solubility : Soluble in polar solvents (water, methanol, DMSO) but less so in non-polar solvents like hexane.

- Stability : Store at 2–8°C under inert conditions to prevent degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the carbamate group .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity or reactivity?

The compound’s stereochemistry (e.g., (S)- vs. (R)-configuration) can significantly affect binding affinity to biological targets. For example:

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Discrepancies in bioactivity data often arise from differences in:

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter receptor binding.

- Metabolite Interference : Hepatic metabolites may exhibit off-target effects, necessitating LC-MS/MS profiling during in vitro studies .

- Negative Control : Include structurally analogous compounds (e.g., benzyl 3-(aminomethyl)pyrrolidine derivatives) to validate specificity .

Q. How can researchers optimize reaction yields when modifying the methylamino-methyl side chain?

Yield optimization strategies include:

- Catalytic Systems : Use Pd/C or Raney nickel for selective hydrogenation during side-chain introduction.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for amination steps .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and reagent ratios to identify optimal conditions .

Q. What are the implications of this compound’s interactions with G protein-coupled receptors (GPCRs)?

Pyrrolidine derivatives often target GPCRs due to their structural mimicry of endogenous amines. Key considerations:

- Functional Assays : Measure cAMP accumulation or calcium flux to assess agonism/antagonism.

- Allosteric Modulation : Evaluate if the methylamino-methyl group acts as a positive allosteric modulator (PAM) using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.